molecular formula C38H63NO13 B041574 23-O-Desmycinosyl-tylosin CAS No. 79592-92-0

23-O-Desmycinosyl-tylosin

Cat. No.: B041574
CAS No.: 79592-92-0
M. Wt: 741.9 g/mol
InChI Key: ZVOOGERIHVAODX-LXKXJHEOSA-N
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Description

The compound 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is a complex organic molecule characterized by multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes several hydroxyl groups, ether linkages, and a unique oxacyclohexadeca-dienone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. Common synthetic routes may include:

    Glycosylation Reactions: These are used to introduce the sugar moieties onto the core structure.

    Oxidation and Reduction Reactions: These steps are crucial for introducing the hydroxyl groups and ensuring the correct oxidation state of the molecule.

    Protecting Group Strategies: Given the multiple functional groups, protecting groups are often used to prevent unwanted reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors with stringent control over temperature, pH, and reaction time to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups may form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetone
  • 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetic acid

Uniqueness

What sets this compound apart from similar molecules is its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and interact with multiple biological targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

79592-92-0

Molecular Formula

C38H63NO13

Molecular Weight

741.9 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C38H63NO13/c1-10-29-26(19-41)15-20(2)11-12-27(42)21(3)16-25(13-14-40)34(22(4)28(43)17-30(44)50-29)52-37-33(45)32(39(8)9)35(23(5)49-37)51-31-18-38(7,47)36(46)24(6)48-31/h11-12,14-15,21-26,28-29,31-37,41,43,45-47H,10,13,16-19H2,1-9H3/b12-11+,20-15+/t21-,22+,23-,24+,25+,26-,28-,29-,31+,32-,33-,34-,35-,36+,37+,38-/m1/s1

InChI Key

ZVOOGERIHVAODX-LXKXJHEOSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)CO

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)CO

Synonyms

23-O-De(6-deoxy-2,3-di-O-methyl-β-D-allopyranosyl)tylosin;  23-Demycinosyltylosin;  23-O-Demycinosyltylosin;  Antibiotic YO 9010;  Demycinosyltylosin

Origin of Product

United States

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